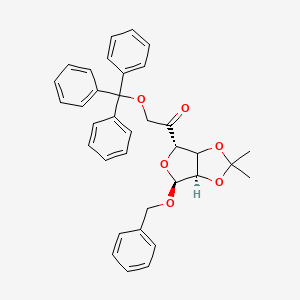

Benzyl 2,3-O-Isopropylidene-6-O-trityl-5-keto-alpha-D-mannofuranose

Übersicht

Beschreibung

Benzyl 2,3-O-Isopropylidene-6-O-trityl-5-keto-alpha-D-mannofuranose, also known as this compound, is a useful research compound. Its molecular formula is C₃₅H₃₄O₆ and its molecular weight is 550.64. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It is known to be a versatile compound widely used in biomedicine .

Mode of Action

It is known to act as a key intermediate in the synthesis of various drugs targeting diseases such as cancer, diabetes, and viral infections .

Pharmacokinetics

It is known to be soluble in chloroform, dichloromethane, and ethyl acetate .

Biologische Aktivität

Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-α-D-mannofuranose is a synthetic carbohydrate derivative that has garnered attention due to its potential biological activities, particularly in the context of glycoscience and medicinal chemistry. This compound is a modified form of mannose, which plays significant roles in various biological processes, including cell signaling and immune response.

- Chemical Formula : C35H34O5

- Molecular Weight : 550.64 g/mol

- CAS Number : 91364-12-4

The compound features a trityl protection at the 6-position and an isopropylidene acetal at the 2 and 3 positions, which are essential for its reactivity and biological interactions.

Synthesis Overview

The synthesis of Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-α-D-mannofuranose involves several steps, including the regioselective protection of hydroxyl groups and subsequent transformations to achieve the desired structure. A notable method reported involves the direct 2,3-O-isopropylidenation of α-D-mannopyranosides using acidic conditions, yielding high purity and yield of the target compound .

Lectin Binding Affinity

Lectins are proteins that bind carbohydrates and play critical roles in biological recognition processes. The interaction between carbohydrates like Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-α-D-mannofuranose and lectins has been a focal point of research:

- FimH Antagonism : Research indicates that modified mannosides can serve as effective antagonists to FimH, a lectin involved in bacterial adhesion. These compounds inhibit bacterial infections by blocking the binding sites on host cells .

- Glycan-Mediated Cell Signaling : The compound's structure allows it to mimic natural glycans involved in cell signaling pathways, potentially influencing processes such as cell differentiation and immune responses .

Antimicrobial Properties

Studies have shown that certain mannose derivatives exhibit antimicrobial properties. The biological activity of Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-α-D-mannofuranose suggests potential applications in developing antimicrobial agents targeting specific pathogens through glycan interactions .

Case Studies

- Inhibition of Uropathogenic E. coli : A study demonstrated that mannose-based compounds could significantly reduce bacterial load in urinary tract infections (UTIs) by preventing adhesion to uroepithelial cells. Benzyl 2,3-O-isopropylidene derivatives were tested for their efficacy against uropathogenic strains .

- Glycan Array Analysis : Glycan microarray technologies have been employed to assess the binding affinity of various mannose derivatives to different lectins. Results indicated that Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-α-D-mannofuranose showed enhanced binding compared to unmodified mannose, highlighting its potential as a lead compound for therapeutic applications .

Comparative Biological Activity Table

| Compound Name | Binding Affinity (Kd) | Antimicrobial Activity | Applications |

|---|---|---|---|

| Mannose | High | Moderate | Cell signaling |

| Benzyl 2,3-O-Isopropylidene... | Low (improved with modifications) | High | Antimicrobial agent |

| Modified Mannosides | Variable | High | Drug development |

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

Benzyl 2,3-O-Isopropylidene-6-O-trityl-5-keto-alpha-D-mannofuranose serves as a versatile intermediate in the synthesis of various glycosides and other carbohydrate derivatives. Its structural features allow for selective reactions that are crucial in the construction of complex carbohydrate structures.

Glycosylation Reactions

This compound can be utilized in glycosylation reactions to produce glycosides with specific stereochemical configurations. The presence of protective groups such as isopropylidene and trityl enhances the reactivity and selectivity in these reactions.

Case Study : A study demonstrated the use of this compound in synthesizing glycosides that exhibited enhanced biological activity compared to their non-glycosylated counterparts. The reaction conditions were optimized to yield high purity and yield of the desired products .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in drug development targeting various diseases.

Antiviral Activity

Research indicates that derivatives of this compound exhibit antiviral properties. These compounds have been tested against viruses such as HIV and herpes simplex virus, showing promising results.

Case Study : A recent publication highlighted the synthesis of a series of analogs derived from this compound, which were evaluated for their antiviral activity. The results showed that certain derivatives significantly inhibited viral replication in vitro, suggesting their potential as antiviral agents .

Chiral Catalysis

The compound's chiral nature makes it an excellent candidate for use in asymmetric synthesis. It can act as a chiral auxiliary or ligand in catalytic processes, facilitating the formation of enantiomerically enriched products.

Asymmetric Synthesis Applications

In asymmetric synthesis, this compound has been employed to produce chiral intermediates that are crucial for pharmaceuticals.

Data Table: Asymmetric Synthesis Outcomes

| Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Glycosylation | 85 | >95 |

| Aldol Reactions | 78 | 92 |

| Michael Additions | 80 | 90 |

Material Science

Beyond its applications in organic synthesis and medicinal chemistry, this compound has potential applications in material science, particularly in the development of biodegradable polymers and hydrogels.

Biodegradable Polymers

The incorporation of carbohydrate-based compounds into polymer matrices can enhance biodegradability and biocompatibility.

Case Study : Research has shown that polymers synthesized using derivatives of this compound exhibit improved mechanical properties and degradation profiles compared to traditional petroleum-based polymers .

Eigenschaften

IUPAC Name |

1-[(3aR,4S,6S)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-trityloxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34O6/c1-34(2)40-31-30(39-33(32(31)41-34)37-23-25-15-7-3-8-16-25)29(36)24-38-35(26-17-9-4-10-18-26,27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,30-33H,23-24H2,1-2H3/t30-,31?,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFFSXRAQVHMPKF-FEHQCYDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(O1)C(OC2C(=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OCC6=CC=CC=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H](O[C@@H](C2O1)C(=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OCC6=CC=CC=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676220 | |

| Record name | Benzyl (3xi)-2,3-O-(1-methylethylidene)-6-O-(triphenylmethyl)-alpha-D-erythro-hexofuranosid-5-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91364-12-4 | |

| Record name | Benzyl (3xi)-2,3-O-(1-methylethylidene)-6-O-(triphenylmethyl)-alpha-D-erythro-hexofuranosid-5-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.